molecular formula C9H11NO3 B13076058 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine

Cat. No.: B13076058
M. Wt: 181.19 g/mol
InChI Key: MBHIWUJSTMCZMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps :

    Alkylation of Phenolic Hydroxyl Group: Starting with 2,3-dihydroxybenzoic acid, the phenolic hydroxyl group is alkylated.

    Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.

    Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.

    Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions, solvents, and purification processes to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .

Mechanism of Action

Biological Activity

7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine (CAS No. 76958-06-0) is a synthetic organic compound characterized by its unique structure, which includes a methoxy group attached to a dihydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications in various fields, including pharmacology and medicinal chemistry.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • Structure : The compound features a dihydrobenzo[dioxin] core, known for its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and biological targets:

  • Enzyme Inhibition :
    • α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism. Inhibition of α-glucosidase can help manage blood glucose levels, making this compound a candidate for diabetes management.
    • Lipoxygenase Inhibition : Lipoxygenase is involved in inflammatory processes. The inhibition of this enzyme suggests potential anti-inflammatory properties for the compound.
  • Anticancer Potential :
    • The structural features of this compound suggest potential applications in cancer therapy. Compounds with similar structures have shown anticancer properties, indicating that this compound may also possess such activity .
  • Antiviral Activity :
    • Preliminary studies indicate that derivatives of compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin structure may exhibit antiviral properties against various viruses .

Comparative Analysis of Similar Compounds

The following table compares this compound with other structurally related compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
7-MethoxybenzofuranMethoxy-substituted furan ringAntioxidant and anti-inflammatory
2-Amino-5-methoxybenzophenoneAmine and methoxy groupAnticancer properties
6-MethoxyquinolineQuinoline structure with methoxyAntimicrobial and anticancer
This compoundDihydrobenzo[b][1,4]dioxin moietyα-glucosidase and lipoxygenase inhibition

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and electrophilic aromatic substitutions. These synthetic pathways are crucial for obtaining the compound in sufficient purity for further studies.

Example Synthetic Pathway:

  • Starting with appropriate precursors containing the benzodioxane moiety.
  • Performing reactions under controlled conditions to introduce the methoxy group.
  • Isolating the final product through crystallization or chromatography.

Case Studies

Recent studies have explored the enzyme inhibitory potential of compounds related to this compound:

  • A study by Abbasi et al. demonstrated that certain sulfonamide derivatives containing the benzodioxane moiety exhibited significant inhibitory activity against acetylcholinesterase and α-glucosidase enzymes . This highlights the therapeutic potential of compounds featuring similar structural motifs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1,4-benzodioxin-7-amine

InChI

InChI=1S/C9H11NO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3,10H2,1H3

InChI Key

MBHIWUJSTMCZMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1N)OCCO2

Origin of Product

United States

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